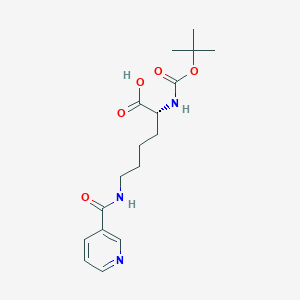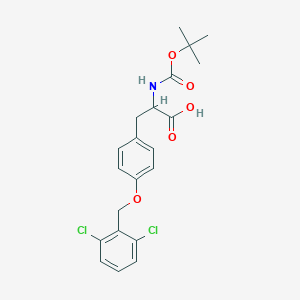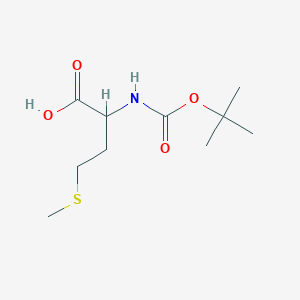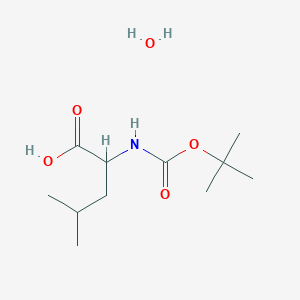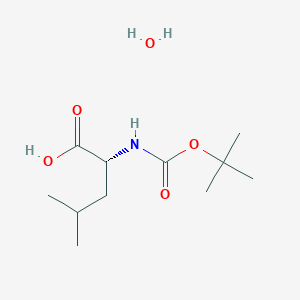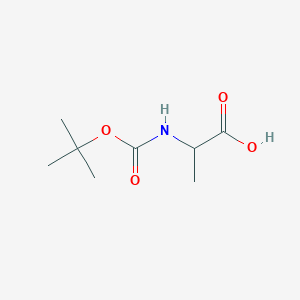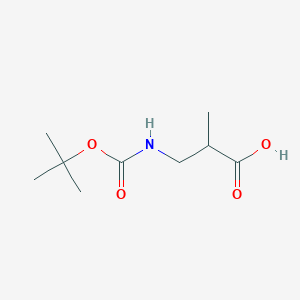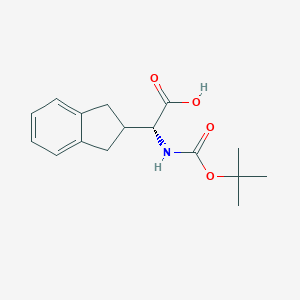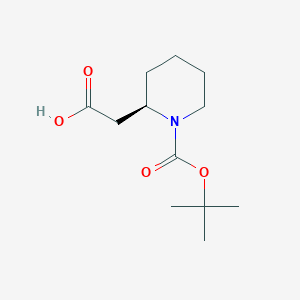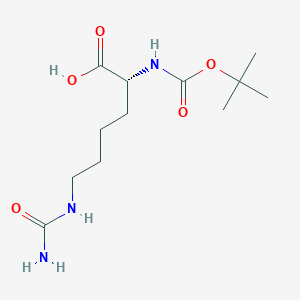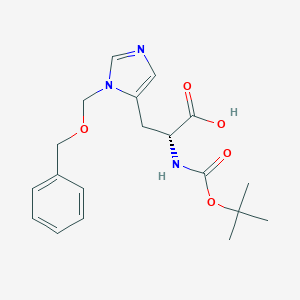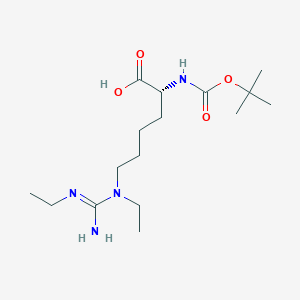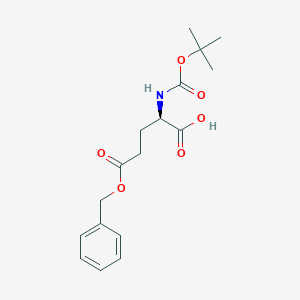
Boc-dap(Z)-OH
Overview
Description
“Boc-dap(Z)-OH” is a chemical compound with the molecular formula C16H24N2O51. It is also known by other names such as “Boc-L-Dap(Z)-Ol”, “benzyl N-[(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate”, and "SCHEMBL14497009"1. It is used for research and development purposes2.
Synthesis Analysis
The synthesis of “Boc-dap(Z)-OH” involves several steps. One method involves the Baylis–Hillman reaction, which is a reaction between N-Boc-prolinal and methyl acrylate, followed by a diastereoselective double bond hydrogenation and hydrolysis of the ester function3. Another method involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides4.
Molecular Structure Analysis
The molecular weight of “Boc-dap(Z)-OH” is 324.37 g/mol1. The IUPAC name is "benzyl N-[(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate"1. The InChI is “InChI=1S/C16H24N2O5/c1-16(2,3)23-15(21)18-13(10-19)9-17-14(20)22-11-12-7-5-4-6-8-12/h4-8,13,19H,9-11H2,1-3H3,(H,17,20)(H,18,21)/t13-/m0/s1” and the InChIKey is "JQIQDJDXPRRWIN-ZDUSSCGKSA-N"1.
Chemical Reactions Analysis
“Boc-dap(Z)-OH” can be involved in various chemical reactions. For instance, it can be used in the synthesis of Monomethyl auristatin E, which is an inhibitor of tubulin polymerization5.
Physical And Chemical Properties Analysis
“Boc-dap(Z)-OH” has a molecular weight of 324.37 g/mol1. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 51. It has a rotatable bond count of 91. The exact mass is 324.16852187 g/mol and the monoisotopic mass is also 324.16852187 g/mol1. The topological polar surface area is 96.9 Ų1. The heavy atom count is 231.
Scientific Research Applications
Application
“Boc-dap(Z)-OH” is used in the synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . This process is important as amide functional groups provide the main amino acid linkage in peptides and proteins . They are also frequently found in many natural products and biologically active compounds .
Method of Application
The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .
Results or Outcomes
Using this reaction protocol, a variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields . This method reduces cost, waste, and time in organic synthesis .
Medicinal Chemistry
Application
“Boc-dap(Z)-OH” is used in the synthesis of Dolastatin 10 (Dol-10) , a leading marine pentapeptide isolated from the Indian Ocean mollusk Dolabella auricularia . Dol-10 can effectively induce apoptosis of lung cancer cells and other tumor cells at nanomolar concentration . It has been developed into commercial drugs for treating some specific lymphomas .
Method of Application
Dol-10 contains three unique amino acid residues, one of which could be “Boc-dap(Z)-OH”. By modifying the chemical structure of Dol-10 and combining with the application of antibody-drug conjugates (ADCs) technology, Dol-10 as a new drug candidate still has great potential for development .
Results or Outcomes
In vitro experiments showed that Dol-10 and its derivatives were highly lethal to common tumor cells, such as L1210 leukemia cells (IC 50 = 0.03 nM), small cell lung cancer NCI-H69 cells (IC 50 = 0.059 nM), and human prostate cancer DU-145 cells (IC 50 = 0.5 nM), etc . A variety of ADCs constructed by combining MMAE or MMAF (Dol-10 derivatives) with a specific antibody not only ensured the antitumor activity of the drugs themselves but also improved their tumor targeting and reduced the systemic toxicity . They are currently undergoing clinical trials or have been approved for marketing, such as Adcetris®, which had been approved for the treatment of anaplastic large T-cell systemic malignant lymphoma and Hodgkin lymphoma .
Safety And Hazards
The safety data sheet for “Boc-dap(Z)-OL” suggests that it should be used only for research and development purposes and not for medicinal or household use2. In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult2. If the chemical comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water2. If the chemical comes into contact with the eyes, they should be rinsed with pure water for at least 15 minutes2.
Future Directions
The synthesis of “Boc-dap(Z)-OH” and its use in various chemical reactions, such as the synthesis of Monomethyl auristatin E, suggest that it has potential applications in various fields of research and industry45. However, more research is needed to fully understand its properties and potential applications.
properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6/c1-16(2,3)24-15(22)18-12(13(19)20)9-17-14(21)23-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMSMVGTLTVHLK-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CNC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00984255 | |
| Record name | 3-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-[tert-butoxy(hydroxy)methylidene]alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00984255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-dap(Z)-OH | |
CAS RN |
65710-57-8 | |
| Record name | 3-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-[tert-butoxy(hydroxy)methylidene]alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00984255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



